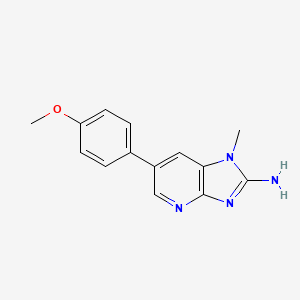
4'-Methoxy PhIP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methoxy PhIP, also known as 2-Amino-1-methyl-6-(4-methoxyphenyl)imidazo[4,5-b]pyridine, is a heterocyclic aromatic amine. It is a derivative of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which is one of the most abundant heterocyclic amines found in cooked meats. These compounds are formed during the cooking process, particularly at high temperatures, through the Maillard reaction involving amino acids, sugars, and creatine or creatinine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy PhIP typically involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia. This reaction is facilitated by the Maillard reaction, which is a complex series of chemical reactions between amino acids and reducing sugars .
Industrial Production Methods: Industrial production of 4’-Methoxy PhIP is not well-documented, as it is primarily studied in a research context rather than produced on a large scale. The synthesis methods used in laboratories involve controlled conditions to ensure the formation of the desired compound without significant by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Methoxy PhIP undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the imidazo ring to a more saturated form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
4’-Methoxy PhIP has several scientific research applications, including:
Chemistry: It is used as a model compound to study the formation and behavior of heterocyclic aromatic amines.
Biology: Research on 4’-Methoxy PhIP helps understand the biological effects of heterocyclic amines, including their mutagenic and carcinogenic properties.
Medicine: Studies focus on the potential health risks associated with the consumption of cooked meats containing heterocyclic amines.
Mecanismo De Acción
The mechanism of action of 4’-Methoxy PhIP involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. These enzymes hydroxylate the compound, leading to the formation of reactive intermediates such as N-hydroxy-4’-Methoxy PhIP. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis .
Comparación Con Compuestos Similares
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): The parent compound of 4’-Methoxy PhIP, found abundantly in cooked meats.
4-Methoxy-α-pyrrolidinobutiophenone: Another compound with a methoxy group, used in forensic and research applications.
Uniqueness: 4’-Methoxy PhIP is unique due to its specific structure, which includes a methoxy group on the phenyl ring. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for studying the effects of structural changes on the properties of heterocyclic aromatic amines .
Propiedades
Fórmula molecular |
C14H14N4O |
|---|---|
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)-1-methylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C14H14N4O/c1-18-12-7-10(8-16-13(12)17-14(18)15)9-3-5-11(19-2)6-4-9/h3-8H,1-2H3,(H2,15,16,17) |
Clave InChI |
BGVKLIYCFPEOQN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(N=CC(=C2)C3=CC=C(C=C3)OC)N=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















